2-((4-Bromophenyl)amino)-N-(cyclopropylmethyl)acetamide
CAS No.:
Cat. No.: VC20729603
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrN2O |
|---|---|
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | 2-(4-bromoanilino)-N-(cyclopropylmethyl)acetamide |
| Standard InChI | InChI=1S/C12H15BrN2O/c13-10-3-5-11(6-4-10)14-8-12(16)15-7-9-1-2-9/h3-6,9,14H,1-2,7-8H2,(H,15,16) |
| Standard InChI Key | GTMXEVYNBMURCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC(=O)CNC2=CC=C(C=C2)Br |
Introduction
2-((4-Bromophenyl)amino)-N-(cyclopropylmethyl)acetamide is a synthetic organic compound with a molecular formula of C12H15BrN2O and a molecular weight of 283.1643 g/mol . This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. The presence of a bromophenyl group and a cyclopropylmethyl group attached to the acetamide backbone makes it a unique molecule with potential applications in pharmaceutical and chemical research.
Synthesis and Preparation
While specific synthesis details for 2-((4-Bromophenyl)amino)-N-(cyclopropylmethyl)acetamide are not readily available, similar compounds are typically synthesized through reactions involving amines and acyl chlorides or anhydrides. For example, the synthesis of related acetamide derivatives often involves the reaction of an amine with acetyl chloride in the presence of a base to facilitate the formation of the amide bond .
Biological and Pharmacological Activities
Although specific biological activity data for 2-((4-Bromophenyl)amino)-N-(cyclopropylmethyl)acetamide is not available, compounds with similar structures have shown potential as antimicrobial and anticancer agents. For instance, phenylacetamide derivatives have been studied for their antimicrobial properties, and some bromophenyl-containing compounds have demonstrated promising activity against various pathogens and cancer cell lines .
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume